molecular formula C9H7ClN2O2 B1362579 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5177-39-9

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B1362579
CAS RN: 5177-39-9
M. Wt: 210.62 g/mol
InChI Key: DUAONSMGNHXBMX-UHFFFAOYSA-N
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Description

“7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” is an intermediate used in the synthetic preparation of Tolvaptan , a selective nonpeptide arginine vasopressin V2 receptor antagonist .


Synthesis Analysis

The synthesis of “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” involves several steps :

  • Reduction of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal, and de-ketalation under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .

Chemical Reactions Analysis

The chemical reactions involving “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” are primarily related to its synthesis, as described above . It is also used as an intermediate in synthesizing Tolvaptan .


Physical And Chemical Properties Analysis

  • Molecular Weight: 182.65
  • IUPAC Name: 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • InChI Code: 1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
  • Physical Form: Solid

Scientific Research Applications

Molecular Structure and Crystallography

Researchers have synthesized derivatives of benzodiazepines and analyzed their molecular structures and crystal forms, revealing that minor changes in molecular structure can significantly alter the conformation of the central molecular fragment and influence assembly modes in the crystal. This exploration helps understand the physicochemical properties and potential applications of these compounds in various fields, including material science and drug development (Kravtsov et al., 2012).

Anti-leishmanial Properties

The metabolism and interaction of benzodiazepine analogs with glutathione in macrophages were studied, highlighting their potential as anti-leishmanial agents. These compounds, including 7-chloro-4-(cyclohexylmethyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, showed promise in treating Leishmania amastigotes in vitro. The study of their metabolism, toxicity, and interaction with biological molecules is crucial for the advancement of potential treatments for leishmaniasis (Thi et al., 2009).

Synthetic Methodologies and Chemical Properties

Research has been conducted on the synthesis and properties of various benzodiazepine derivatives, focusing on methods like solid-phase synthesis and the evaluation of their molecular properties. These studies contribute to the field of synthetic chemistry and provide insights into the design and synthesis of novel compounds with potential applications in medicinal chemistry and other areas (Migihashi & Sato, 2003).

Spectroscopic Analysis and Solvent Effects

Investigations into the solvatochromic behavior of benzodiazepine derivatives in various solvents using UV-Visible spectroscopy and computational techniques have been conducted. These studies offer valuable information on the electronic absorption properties of these compounds, providing essential data for understanding their interactions with different solvents and their potential applications in various fields (Ahmed et al., 2018).

Future Directions

The future directions for “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” are likely to be influenced by the ongoing research and development in the field of benzodiazepines and their derivatives . As an intermediate in the synthesis of Tolvaptan, its use may expand with the increased demand for Tolvaptan and related compounds .

properties

IUPAC Name

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAONSMGNHXBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317734
Record name 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

CAS RN

5177-39-9
Record name 5177-39-9
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Record name 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE
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